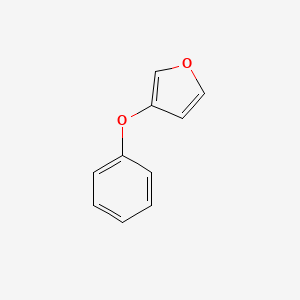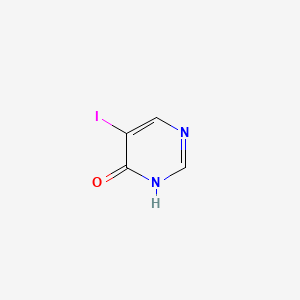
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a chiral compound with significant interest in the fields of organic chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid can be achieved through several methods. One common approach involves the chemoenzymatic preparation, where racemic mixtures of diols are subjected to enzyme-catalyzed hydrolysis or acylation to obtain the desired enantiomers . Another method includes the Arndt-Eistert synthesis, which involves the formation of homologated carboxylic acids through the reaction of activated carboxylic acids with diazomethane, followed by Wolff rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes due to their efficiency and selectivity. The use of biocatalysts in these processes ensures high enantiomeric purity and yield, making it suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the phenylamino group.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
作用機序
The mechanism by which (2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ketone groups can form hydrogen bonds with active sites, while the phenylamino group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(phenylamino)propanoic acid: Similar structure but lacks the dihydroxy and ketone groups.
(2S)-2-amino-3-methylbutanoic acid: Contains a methyl group instead of the phenylamino group.
(2S)-2-(dibenzylamino)-3-methylbutanoic acid: Features a dibenzylamino group instead of the phenylamino group.
Uniqueness
(2S,3S)-2,3-Dihydroxy-4-oxo-4-(phenylamino)butanoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with the phenylamino group, allows for diverse chemical transformations and interactions with biological targets.
特性
IUPAC Name |
(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450176 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-64-0 |
Source


|
| Record name | (2S,3S)-4-Anilino-2,3-dihydroxy-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
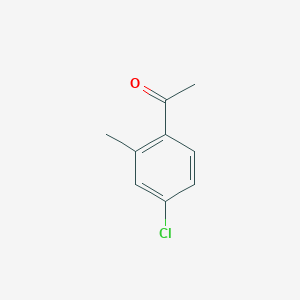

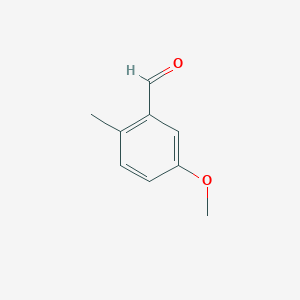
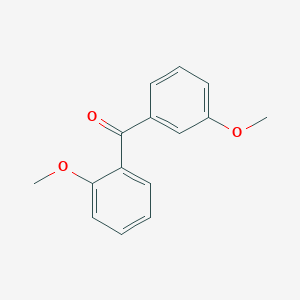
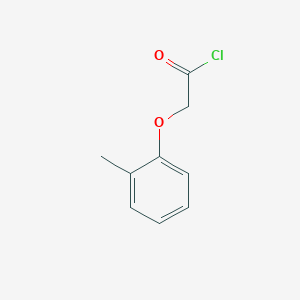

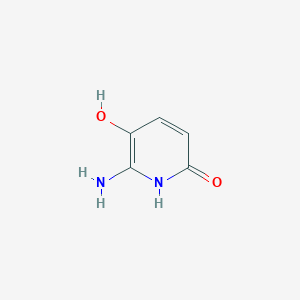
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethanone](/img/structure/B1313580.png)
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethanone](/img/structure/B1313581.png)
